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Compound of Interest

Compound Name: Hexamethyldistannane

Cat. No.: B1337061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldistannane [(CH₃)₃SnSn(CH₃)₃] is a versatile and indispensable reagent in

modern organic synthesis. Its utility spans a wide range of transformations, from the formation

of carbon-carbon bonds to the generation of radical species for de-functionalization reactions.

This document provides detailed application notes and experimental protocols for the key

applications of hexamethyldistannane, with a focus on methodologies relevant to researchers

in academia and the pharmaceutical industry.

Palladium-Catalyzed Stille Cross-Coupling
Reactions
The Stille reaction is a cornerstone of C(sp²)-C(sp²) bond formation, enabling the synthesis of

complex biaryl and vinyl-aryl structures prevalent in pharmaceuticals and natural products.

Hexamethyldistannane serves as a precursor for the in situ or stepwise generation of

trimethylstannyl reagents, which then participate in the palladium-catalyzed cross-coupling

cycle.

Application Notes:
The Stille coupling offers excellent functional group tolerance, proceeding under neutral or

mildly basic conditions. This makes it particularly suitable for late-stage functionalization in the
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synthesis of complex molecules. Hexamethyldistannane can be used to generate a variety of

organotin reagents, including aryl-, heteroaryl-, and vinyltrimethylstannanes, by reacting it with

the corresponding organic halides in the presence of a palladium catalyst. These generated

stannanes can then be coupled with another organic halide or triflate.

Logical Relationship of Stille Coupling using Hexamethyldistannane:

Aryl/Vinyl Halide (Ar¹-X) Trimethylstannyl Reagent
(Ar¹-Sn(CH₃)₃)

Pd-catalyzed
Stannylation

Hexamethyldistannane
((CH₃)₃SnSn(CH₃)₃)

Pd(0) Catalyst Coupled Product
(Ar¹-Ar²)

Stille Coupling

Aryl/Vinyl Halide/Triflate (Ar²-Y)

Click to download full resolution via product page

Caption: Stille coupling workflow starting from an organic halide and hexamethyldistannane.

Quantitative Data for Stille Coupling:
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Entry
Aryl
Halide
(Ar¹-X)

Organ
ostann
ane
(Ar²-
SnR₃)

Cataly
st
(mol%)

Ligand
(mol%)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

4-

Iodoace

topheno

ne

Vinyltrib

utylstan

nane

Pd(PPh

₃)₄ (5)
- Toluene 100 16 92

2

2-

Bromop

yridine

Phenylt

ributylst

annane

Pd₂(dba

)₃ (2)

P(o-

tol)₃ (8)
Toluene 110 12 85

3

1-

Iodonap

hthalen

e

(E)-1-

Hexenyl

tributyls

tannane

PdCl₂(P

Ph₃)₂

(3)

- DMF 80 24 88

4

4-

Bromon

itrobenz

ene

2-

Thienylt

ributylst

annane

Pd(OAc

)₂ (2)

PCy₃

(4)

Dioxan

e
100 10 90

Note: The organostannanes in the table are often prepared from the corresponding halide and

hexamethyldistannane or hexabutyldistannane.

Experimental Protocol: Synthesis of 4-
Vinylacetophenone via Stille Coupling
Materials:

4-Iodoacetophenone

Vinyltributylstannane

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Anhydrous Toluene

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Magnetic stirrer and heating mantle

Procedure:

To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add 4-iodoacetophenone

(1.0 mmol, 246 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

Add anhydrous toluene (10 mL) via syringe.

To the stirred solution, add vinyltributylstannane (1.1 mmol, 348 mg, 0.36 mL) via syringe.

Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 16 hours.

Upon completion, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 4-vinylacetophenone as a colorless oil.

Distannylation of Alkynes and Allenes
Hexamethyldistannane readily adds across the π-systems of alkynes and allenes in the

presence of a palladium catalyst to furnish vicinal bis(stannyl)alkenes and allylic bis(stannyl)

compounds, respectively. These products are valuable synthetic intermediates, allowing for the

sequential introduction of two different electrophiles.

Application Notes:
The palladium-catalyzed distannylation of alkynes with hexamethyldistannane typically

proceeds with high syn-selectivity, yielding (Z)-1,2-bis(trimethylstannyl)alkenes.[1] These
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products can undergo stepwise Stille couplings with two different aryl or vinyl halides, providing

a route to stereodefined tetrasubstituted alkenes. The distannylation of allenes provides access

to 2,3-bis(trimethylstannyl)propenes, which can also be functionalized sequentially.

Experimental Workflow for Distannylation of Alkynes:

Start:
- Alkyne

- Hexamethyldistannane
- Pd Catalyst

Reaction:
Palladium-catalyzed

Distannylation

Workup:
- Quench

- Extraction

Purification:
Column Chromatography

Product:
(Z)-1,2-Bis(trimethylstannyl)alkene

Click to download full resolution via product page

Caption: A typical experimental workflow for the distannylation of alkynes.

Quantitative Data for Distannylation of Alkynes:
Entry Alkyne

Catalyst
(mol%)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Ref

1 1-Octyne
Pd(PPh₃)

₄ (3)
Toluene 90 24 85 [1]

2
Phenylac

etylene

PdCl₂(PP

h₃)₂ (5)
THF 65 12 91 [1]

3

Methyl

propiolat

e

Pd₂(dba)

₃ (2) /

PPh₃ (8)

Dioxane 80 18 78

4

3,3-

Dimethyl-

1-butyne

Pd(OAc)₂

(3) /

P(furyl)₃

(6)

Benzene 80 20 82

Experimental Protocol: Palladium-Catalyzed
Distannylation of 1-Octyne
Materials:
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1-Octyne

Hexamethyldistannane

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Anhydrous Toluene

Standard glassware for inert atmosphere reactions

Procedure:

In a glovebox, charge a Schlenk tube with tetrakis(triphenylphosphine)palladium(0) (0.03

mmol, 34.7 mg).

Add anhydrous toluene (5 mL).

Add 1-octyne (1.0 mmol, 110 mg, 0.15 mL) followed by hexamethyldistannane (1.1 mmol,

360 mg, 0.23 mL).

Seal the tube and heat the mixture at 90 °C for 24 hours.

Cool the reaction to room temperature.

The solvent is removed under reduced pressure.

The residue is purified by flash chromatography on silica gel (eluting with hexanes) to give

(Z)-1,2-bis(trimethylstannyl)-1-octene as a colorless oil.

Radical Reactions
Hexamethyldistannane can serve as a precursor to trimethyltin hydride, a common reagent in

radical chemistry. Trimethyltin radicals, generated from the homolytic cleavage of the Sn-Sn

bond or from the corresponding hydride, can initiate a variety of radical transformations,

including dehalogenations and cyclizations.

Application Notes:
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Radical dehalogenation is a powerful method for the mild reduction of alkyl, aryl, and vinyl

halides to the corresponding hydrocarbons.[2] This transformation is particularly useful when

other reductive methods are incompatible with the functional groups present in the molecule.

The reaction is typically initiated by azobisisobutyronitrile (AIBN) upon heating or photolysis.

Hexamethyldistannane can also be used in radical cyclization reactions of unsaturated alkyl

halides to form carbocyclic and heterocyclic ring systems.[3]

Signaling Pathway for Radical Dehalogenation:

Initiation Propagation Cycle

AIBN

Initiator Radical (R•)

Heat/Light

Trimethyltin Radical
((CH₃)₃Sn•)

H-atom
abstraction

(CH₃)₃SnH

Product (R'-H)

Alkyl Radical (R'•)

Halogen
abstraction

Alkyl Halide (R'-X)

H-atom
abstraction

regenerates

Click to download full resolution via product page

Caption: Mechanism of AIBN-initiated radical dehalogenation using a trimethyltin source.

Quantitative Data for Radical Dehalogenation:
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Entry Substrate
Radical
Initiator
(mol%)

Solvent Temp (°C) Time (h) Yield (%)

1

1-

Bromoada

mantane

AIBN (10) Benzene 80 4 95

2

4-

Bromotolue

ne

AIBN (10) Toluene 110 6 88

3
2-Iodo-5-

nonene
AIBN (5)

Cyclohexa

ne
80 3

91

(cyclized

product)

4

1-

(Bromomet

hyl)naphth

alene

AIBN (10) Benzene 80 2 98

Experimental Protocol: Radical Dehalogenation of 1-
Bromoadamantane
Materials:

1-Bromoadamantane

Hexamethyldistannane

Polymethylhydrosiloxane (PMHS)

Azobisisobutyronitrile (AIBN)

Anhydrous Toluene

Standard glassware for inert atmosphere reactions

Procedure:
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Note: This protocol generates trimethyltin hydride in situ from hexamethyldistannane and a

hydride source like PMHS.

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-

bromoadamantane (1.0 mmol, 215 mg) and a catalytic amount of AIBN (0.1 mmol, 16 mg).

Under an argon atmosphere, add anhydrous toluene (10 mL).

Add hexamethyldistannane (0.1 mmol, 33 mg, 0.02 mL) and polymethylhydrosiloxane

(PMHS) (1.5 mmol).

Heat the reaction mixture to reflux (80 °C) with vigorous stirring.

Monitor the reaction by GC-MS. The reaction is typically complete within 4 hours.

Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

Stir vigorously for 1 hour to precipitate the tin byproducts.

Filter the mixture through a pad of Celite®, washing with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by sublimation or crystallization to afford adamantane.

Applications in Natural Product and Drug Synthesis
The robustness and functional group tolerance of reactions involving hexamethyldistannane
have made it a valuable tool in the total synthesis of complex natural products and in the

development of pharmaceutical drug candidates.

Application Notes:
Stille coupling, in particular, has been employed in numerous total syntheses for the

construction of key carbon-carbon bonds. For example, it has been utilized in the synthesis of

macrolide antibiotics, polyether natural products, and various alkaloids.[4][5] In drug discovery,

the ability to rapidly generate analogues through cross-coupling reactions is crucial. The use of
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hexamethyldistannane to prepare a library of stannylated building blocks allows for the

efficient exploration of structure-activity relationships (SAR).[1]

Example in Natural Product Synthesis: Total Synthesis of Himastatin

In the total synthesis of the antibiotic himastatin, a key step involved a Stille homocoupling of a

stannylated aryl iodide intermediate. This reaction was crucial for the construction of the

dimeric core of the natural product.[4]

Example in Drug Discovery: Synthesis of Biaryl Compounds

The biaryl motif is a common feature in many approved drugs. The Stille coupling provides a

reliable method for the synthesis of these structures. For instance, in the development of

angiotensin II receptor blockers, Stille coupling has been used to prepare the key biphenyl

scaffold.

Conclusion
Hexamethyldistannane is a powerful and versatile reagent in organic synthesis with broad

applications in the construction of complex molecules. Its utility in Stille cross-coupling,

distannylation, and radical reactions makes it an essential tool for researchers in both

academic and industrial settings. The protocols and data presented herein provide a practical

guide for the implementation of these important transformations in the synthesis of natural

products, pharmaceuticals, and other advanced organic materials. Due to the toxicity of

organotin compounds, appropriate safety precautions must be taken, and waste should be

handled and disposed of according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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